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Compound of Interest

Compound Name:
(1-ethyl-1H-imidazol-2-

yl)methanamine

CAS No.: 893729-81-2

Cat. No.: B1602850

Get Quote

(1-ethyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative, a class of

heterocyclic compounds that form the core of numerous biologically active molecules, including

the essential amino acid histidine.[1][2] The precise three-dimensional arrangement of its

atoms, the connectivity of its functional groups, and its electronic landscape are critical

determinants of its chemical reactivity, pharmacological activity, and potential applications in

drug discovery and materials science. A thorough structural analysis is, therefore, not merely

an academic exercise but a foundational requirement for harnessing its potential.

This guide provides a comprehensive, multi-technique approach to the complete structural

elucidation of (1-ethyl-1H-imidazol-2-yl)methanamine. Moving beyond a simple listing of

methods, we will explore the causal reasoning behind the selection of each analytical

technique, detailing integrated workflows that ensure self-validating and unambiguous

characterization. This document is intended for researchers, scientists, and drug development

professionals who require a robust framework for analyzing novel N-heterocyclic compounds.
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Section 1: Foundational Characterization -
Molecular Formula and Connectivity
The initial phase of any structural analysis is to confirm the molecule's elemental composition

and the basic arrangement of its atoms. Mass spectrometry (MS) and Nuclear Magnetic

Resonance (NMR) spectroscopy are the cornerstones of this effort.

Mass Spectrometry (MS): The Molecular Blueprint
Mass spectrometry serves as the first-line technique to determine the molecular weight and

deduce the molecular formula of a compound. For a polar, nitrogen-containing molecule like (1-
ethyl-1H-imidazol-2-yl)methanamine, soft ionization techniques are paramount to prevent

premature fragmentation and ensure the detection of the intact molecular ion.

Expertise in Action: Why Electrospray Ionization (ESI)?

Electrospray Ionization (ESI) is the method of choice due to its ability to generate intact,

charged molecules directly from a solution phase. The multiple basic nitrogen sites on our

target molecule (the two imidazole nitrogens and the primary amine) are readily protonated in a

slightly acidic solution, making it ideal for positive-ion mode ESI. This results in a strong signal

for the protonated molecule, [M+H]⁺.

Protocol 1: High-Resolution Mass Spectrometry (HRMS) via ESI

Sample Preparation: Dissolve approximately 1 mg of the sample in 1 mL of a suitable solvent

(e.g., methanol or acetonitrile) containing 0.1% formic acid to facilitate protonation.

Infusion: Introduce the sample solution directly into the ESI source via a syringe pump at a

low flow rate (e.g., 5-10 µL/min).

Ionization: Apply a high voltage (e.g., +3 to +5 kV) to the ESI needle to generate a fine spray

of charged droplets.

Mass Analysis: Analyze the resulting ions using a high-resolution mass analyzer, such as a

Time-of-Flight (TOF) or Orbitrap instrument, to measure the mass-to-charge ratio (m/z) with

high precision (typically <5 ppm).
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Data Interpretation: The primary ion of interest is the [M+H]⁺ peak. The experimentally

determined exact mass is used to calculate the elemental composition, confirming the

molecular formula C₆H₁₁N₃.

Trustworthiness through Fragmentation: Tandem MS (MS/MS)

To validate the connectivity proposed by the molecular formula, tandem mass spectrometry is

employed. The [M+H]⁺ ion is selectively isolated and fragmented through collision-induced

dissociation (CID). The resulting fragment ions provide a structural fingerprint.

Table 1: Predicted High-Resolution Mass Spectrometry Data for (1-ethyl-1H-imidazol-2-
yl)methanamine

Ion Molecular Formula
Calculated Exact Mass
(m/z)

[M+H]⁺ [C₆H₁₂N₃]⁺ 126.1026

Fragment 1 [C₄H₅N₂]⁺ 81.0447

(Loss of ethylamine)

Fragment 2 [C₆H₁₀N₂]⁺ 110.0838

(Loss of ammonia)

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Mapping the C-H Framework
NMR spectroscopy is the most powerful technique for determining the precise connectivity of

atoms in a molecule in solution. Through a combination of 1D (¹H, ¹³C) and 2D experiments, a

complete structural map can be assembled.

Protocol 2: Comprehensive NMR Analysis

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent

(e.g., Chloroform-d, CDCl₃, or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as

an internal standard (δ = 0.00 ppm).[3]
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Instrument Setup: Use a high-field NMR spectrometer (≥400 MHz is recommended) to

achieve good signal dispersion.[3] Tune and shim the instrument for optimal resolution.

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.

¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled carbon spectrum to observe each

unique carbon environment as a single peak.

2D NMR (COSY & HSQC):

Acquire a COSY (Correlation Spectroscopy) spectrum to identify proton-proton (¹H-¹H)

spin couplings, revealing which protons are adjacent to each other.

Acquire an HSQC (Heteronuclear Single Quantum Coherence) spectrum to correlate each

proton with its directly attached carbon atom.

Data Interpretation: A Self-Validating System

The combination of these NMR experiments provides a self-validating dataset. For example,

the ¹H NMR will show a triplet and a quartet characteristic of an ethyl group. The COSY

spectrum will confirm that these two signals are coupled. The HSQC will then link the quartet

signal to a CH₂ carbon and the triplet signal to a CH₃ carbon in the ¹³C spectrum.

Table 2: Predicted ¹H NMR Data (400 MHz, CDCl₃)
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Assignment
Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Notes

NH₂ 1.5 - 2.5 broad s 2H

Chemical shift is

variable and may

exchange with

trace D₂O.

CH₃ (Ethyl) 1.3 - 1.5 t 3H
Coupled to the

ethyl CH₂ group.

CH₂ (Ethyl) 4.0 - 4.2 q 2H

Deshielded by

attachment to the

imidazole

nitrogen.

CH₂ (Methane) 3.8 - 4.0 s 2H

Deshielded by

attachment to the

imidazole C2

position.

H4/H5 (Imid.) 6.9 - 7.2 d, d 1H, 1H

Two distinct

signals for the

aromatic protons

on the imidazole

ring.

Table 3: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
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Assignment
Predicted Chemical Shift
(δ, ppm)

Notes

CH₃ (Ethyl) 14 - 16 Aliphatic carbon.

CH₂ (Methane) 40 - 45
Attached to the C2 of the

imidazole ring.

CH₂ (Ethyl) 45 - 50
Attached to the N1 of the

imidazole ring.

C4/C5 (Imid.) 120 - 130
Aromatic carbons in the

imidazole ring.

C2 (Imid.) 148 - 155
Quaternary carbon, deshielded

by two nitrogens.

Section 2: Definitive 3D Structure and
Supramolecular Assembly
While NMR and MS define the molecule's constitution, they provide limited information about

its actual three-dimensional shape, bond lengths, and bond angles. For this, X-ray

crystallography is the gold standard.

Single-Crystal X-ray Crystallography: The Atomic
Resolution Snapshot
This technique provides an unambiguous determination of the molecular structure in the solid

state.[4] It is the only method that can definitively reveal stereochemistry, conformational

preferences, and the nature of intermolecular interactions that govern how molecules pack in a

crystal lattice.

Causality in Protocol: The Criticality of Crystal Quality

The success of this technique is entirely dependent on the ability to grow a high-quality, single

crystal. The process can be more art than science, requiring the systematic screening of

solvents, temperatures, and crystallization methods. The goal is to encourage slow, ordered

molecular assembly rather than rapid precipitation.
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Protocol 3: X-ray Diffraction Analysis

Crystal Growth: Systematically attempt to grow single crystals from the purified compound.

Common methods include:

Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., ethanol, ethyl

acetate) and allow the solvent to evaporate slowly over several days.

Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a

larger, sealed jar containing a less soluble "anti-solvent." The slow diffusion of the anti-

solvent vapor induces crystallization.

Crystal Mounting: Select a suitable crystal (typically 0.1-0.3 mm in size) and mount it on a

goniometer head.

Data Collection: Place the crystal in a stream of cold nitrogen gas (e.g., 100 K) to minimize

thermal motion and expose it to a focused beam of X-rays in a diffractometer. Collect

diffraction data as the crystal is rotated.

Structure Solution and Refinement: Process the diffraction data to determine the unit cell

dimensions and the electron density map. Fit the known atoms (C, N) into the electron

density map and refine the model to achieve the best fit with the experimental data.

Hydrogen atoms can typically be located from the difference map. The final refined structure

provides precise atomic coordinates, bond lengths, bond angles, and torsion angles.[5][6]

Expected Insights: The crystal structure will not only confirm the connectivity established by

NMR but will also reveal the preferred conformation of the ethyl and methanamine side chains.

Crucially, it will show intermolecular hydrogen bonding patterns, likely involving the NH₂ group

as a donor and the N3 atom of the imidazole ring as an acceptor, forming chains or networks in

the solid state.[7]

Section 3: Computational Chemistry - The
Theoretical Validation
Computational modeling serves as a powerful adjunct to experimental analysis. It allows for the

prediction of structural properties and provides a theoretical framework to understand the
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experimental results.[8]

Density Functional Theory (DFT): An In Silico Model
DFT is a robust quantum mechanical method for predicting the electronic structure and

geometry of molecules.[9] By calculating the molecule's properties in a simulated "gas phase,"

we can compare these intrinsic properties to the experimental data obtained in solution (NMR)

and the solid state (X-ray).

Protocol 4: DFT-Based Structural and Spectroscopic Prediction

Model Building: Construct the initial 3D structure of (1-ethyl-1H-imidazol-2-yl)methanamine
in silico.

Geometry Optimization: Perform a geometry optimization using a reliable functional and

basis set (e.g., B3LYP/6-311++G(d,p)) to find the lowest energy conformation of the

molecule.

Frequency Calculation: Perform a vibrational frequency calculation on the optimized

geometry to confirm it is a true energy minimum (no imaginary frequencies) and to predict

the infrared (IR) spectrum.

NMR Prediction: Use the optimized geometry to calculate the ¹H and ¹³C NMR chemical

shifts using the GIAO (Gauge-Including Atomic Orbital) method.

Electronic Property Analysis: Analyze the calculated molecular orbitals (e.g., HOMO, LUMO)

and the molecular electrostatic potential (MEP) map to predict sites of reactivity.

Synergy with Experiment: The predicted NMR chemical shifts can be correlated with the

experimental spectrum to aid in peak assignment. The calculated bond lengths and angles

from the optimized geometry can be compared directly with the results from X-ray

crystallography, providing insight into the effects of crystal packing forces.

Section 4: Integrated Analysis Workflow
The structural elucidation of (1-ethyl-1H-imidazol-2-yl)methanamine is not a linear process

but an integrated workflow where each technique informs and validates the others.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Email: info@benchchem.com
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